molecular formula C18H19NO3 B7522262 2-[(Naphthalen-2-YL)carbamoyl]cyclohexane-1-carboxylic acid

2-[(Naphthalen-2-YL)carbamoyl]cyclohexane-1-carboxylic acid

Cat. No.: B7522262
M. Wt: 297.3 g/mol
InChI Key: HWPAEJWYKJFXBY-UHFFFAOYSA-N
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Description

2-[(Naphthalen-2-YL)carbamoyl]cyclohexane-1-carboxylic acid is an organic compound that features a naphthalene moiety attached to a cyclohexane ring through a carbamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Naphthalen-2-YL)carbamoyl]cyclohexane-1-carboxylic acid typically involves the reaction of naphthalene-2-amine with cyclohexane-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(Naphthalen-2-YL)carbamoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Cyclohexane-1-carboxylic acid derivatives with an amine group.

    Substitution: Brominated or nitrated naphthalene derivatives.

Scientific Research Applications

2-[(Naphthalen-2-YL)carbamoyl]cyclohexane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Naphthalen-2-YL)carbamoyl]cyclohexane-1-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its naphthalene moiety. This interaction can modulate biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Naphthalen-2-YL)carbamoyl]cyclohexane-1-carboxylic acid is unique due to its specific combination of a naphthalene moiety and a cyclohexane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(naphthalen-2-ylcarbamoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c20-17(15-7-3-4-8-16(15)18(21)22)19-14-10-9-12-5-1-2-6-13(12)11-14/h1-2,5-6,9-11,15-16H,3-4,7-8H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPAEJWYKJFXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC3=CC=CC=C3C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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